
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a compound containing the pyrazole ring. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the amino and carbonitrile groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as nucleophilic substitution or addition reactions, due to the presence of the amino and carbonitrile groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carbonitrile groups could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
This compound has shown potential in the development of antifungal agents. Researchers have synthesized derivatives with significant efficacy against strains of the genera Candida , Geotrichum , Rhodotorula , and Saccharomyces . These derivatives have been found to be more effective than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa , with MIC values ≤ 25 µg/mL .
Anticancer Screening
The structural analogs of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile have been evaluated for their anticancer properties. In vitro cytotoxicity studies on the NCI-60 cell line panel have been conducted to assess the potential of these compounds as anticancer agents .
Antimicrobial Activity
The compound’s derivatives are part of the triazole class, which is known for its versatile biological activities. They have been used to synthesize new entities with increased antimicrobial action, particularly against multidrug-resistant pathogens .
Pharmaceutical Research
In pharmaceutical chemistry, triazole derivatives, which include the core structure of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, are used in a variety of drug classes. These include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .
High-Energy Materials
Compounds containing high nitrogen content, such as triazole derivatives, have attracted interest for their applications in high-energy materials. They are explored for use in propellants, explosives, and pyrotechnics due to their energetic properties .
Synthesis of Hybrid Molecules
The compound is used in the synthesis of hybrid molecules by substituting different pharmacophores into one structure. This approach leads to compounds with enhanced biological activity, which is crucial in the development of new pharmaceuticals .
Antiviral Research
The triazole nucleus, present in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, is a key component in the synthesis of antiviral drugs. These compounds have been shown to bind effectively with enzymes and receptors in the biological system, displaying significant antiviral activity .
Development of Antidiabetic Agents
Derivatives of this compound have been investigated for their potential as antidiabetic agents. The triazole class has been associated with compounds that exhibit antidiabetic properties, making them a valuable target for new therapeutic developments .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-1-pyridin-4-ylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-1-3-12-4-2-8/h1-4,6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFNOQKDZGZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548290 |
Source


|
| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
106898-37-7 |
Source


|
| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

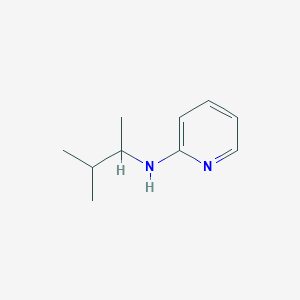
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
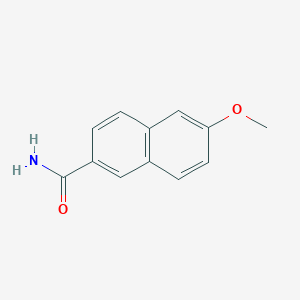
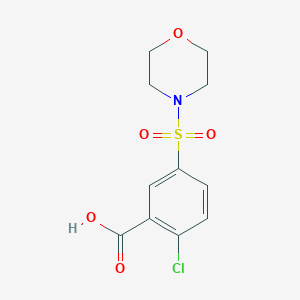
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
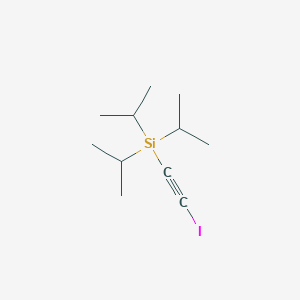




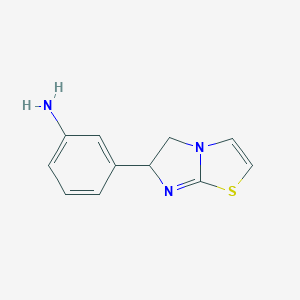

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)